Briciclib

Catalog No.
S522025
CAS No.
865783-99-9
M.F
C19H23O10PS
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Briciclib

CAS Number

865783-99-9

Product Name

Briciclib

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ON013105; ON-013105; ON 013105; ON 014185; ON014185; ON-014185; ON-013105 sodium, Briciclib.

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Description

The exact mass of the compound Briciclib is 474.075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Briciclib is a small-molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting CDK4/6, briciclib prevents the phosphorylation of retinoblastoma protein (pRb), which is essential for G1/S phase transition in the cell cycle. This ultimately leads to cell cycle arrest and tumor suppression [].

Anti-tumor activity:

  • Preclinical studies have demonstrated that briciclib exhibits anti-tumor activity in various cancer models, including breast cancer, mantle cell lymphoma, and melanoma [, , ]. These studies suggest that briciclib may be effective in targeting cancer cells by blocking their proliferation.

Combination therapy:

  • Briciclib is often evaluated in combination with other therapies, such as hormonal therapy (e.g., tamoxifen) or fulvestrant, to enhance the overall treatment efficacy [, ]. Research suggests that combining briciclib with other therapies may lead to improved outcomes for patients with certain types of cancer.

Mechanisms of resistance:

  • Scientific research is also investigating the mechanisms by which cancer cells develop resistance to briciclib treatment. Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve treatment outcomes.

Briciclib is a small molecule compound, chemically identified as a water-soluble derivative of ON 013100, with the CAS Number 865783-99-9. It functions primarily as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a critical role in the regulation of protein synthesis. By inhibiting eIF4E, Briciclib disrupts the translation of specific mRNAs that are crucial for cancer cell proliferation and survival, making it a potential therapeutic agent in oncology .

Briciclib's primary mechanism of action involves inhibiting eIF4E. This protein plays a critical role in initiating protein translation, a vital process for cell growth and proliferation []. By binding to eIF4E, Briciclib disrupts the formation of the translation initiation complex, thereby hindering protein synthesis in cancer cells []. Additionally, Briciclib might downregulate cyclin D1 expression, further impacting cell cycle progression [].

  • Oxidation: Under specific conditions, Briciclib can be oxidized, affecting its functional groups and potentially altering its biological activity.
  • Hydrolysis: As a sulfone compound, it may also undergo hydrolysis, which can impact its solubility and reactivity in biological systems .
  • Complexation: Briciclib can form complexes with metal ions, which may influence its pharmacokinetics and bioavailability .

Briciclib exhibits significant biological activity, particularly in cancer treatment. It has been shown to:

  • Inhibit eIF4E: This inhibition leads to a decrease in cyclin D1 accumulation in cancer cells, thereby hindering cell cycle progression and promoting apoptosis .
  • Target Tumor Types: Clinical trials have investigated its efficacy against various malignancies, including lymphoma, neoplasms, advanced solid tumors, and acute lymphocytic leukemia .
  • Modulate Signaling Pathways: By affecting protein synthesis pathways, Briciclib alters cellular responses to growth factors and cytokines, which can contribute to its anti-cancer effects .

The synthesis of Briciclib involves multiple steps typically including:

  • Starting Materials: The synthesis begins with readily available benzyl sulfone derivatives.
  • Functionalization: Specific functional groups are introduced through various organic reactions such as nucleophilic substitutions or coupling reactions.
  • Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity suitable for biological testing .

Briciclib is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for treating lymphomas and solid tumors due to its ability to inhibit critical pathways involved in tumor growth .
  • Research Tool: Beyond therapeutic uses, it serves as a valuable tool in research for studying the role of eIF4E in cellular processes and cancer biology .

Briciclib shares structural and functional similarities with several other compounds that target eukaryotic translation initiation factors or related pathways. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
ON 013100eIF4E inhibitorPrecursor to Briciclib
RibavirinInhibits viral mRNA synthesisPrimarily antiviral; broader spectrum
4EGI-1Inhibits eIF4E-eIF4G interactionMore selective towards specific mRNAs
SilvestrolInhibits eIF4ATargets a different initiation factor

Briciclib is unique due to its specific focus on eIF4E inhibition and its structural modifications that enhance solubility and bioavailability compared to other compounds targeting similar pathways .

The synthesis of Briciclib requires careful selection and optimization of starting materials to ensure high-quality product formation and cost-effective manufacturing. The primary precursor for Briciclib synthesis is 4-methoxy-3-nitrobenzyl alcohol, which serves as the foundation for constructing the benzyl component of the styryl benzyl sulfone structure [1] [2] [3].

Starting material optimization focuses on several critical parameters. The 4-methoxy-3-nitrobenzyl alcohol must meet stringent purity requirements of greater than 98% with moisture content maintained below 0.5% to prevent unwanted side reactions during subsequent synthetic steps [1] [4]. The availability of high-grade trimethoxybenzaldehyde derivatives is equally important, as these compounds form the styryl component through Knovenagel condensation reactions [5] [6].

Alternative precursor pathways have been investigated, including the use of vanillin as a starting material for synthesizing trimethoxybenzaldehyde derivatives. This approach involves bromination of vanillin to 5-bromovanillin, followed by copper-catalyzed alkoxylation and subsequent methylation using phase-transfer catalysis to yield 3,4,5-trimethoxybenzaldehyde in high yields [5] [6]. The optimization of this pathway demonstrates yields of 95% for bromination, 83% for alkoxylation, and 96% for methylation steps.

For industrial-scale production, starting material selection must consider bulk availability, regulatory compliance, and supply chain reliability. The precursors should be sourced from qualified suppliers with appropriate certificates of analysis, and non-compendial materials require comprehensive testing against defined acceptance criteria [7]. Raw material components of animal origin must be eliminated from manufacturing processes to comply with good manufacturing practice requirements.

Stepwise Synthesis Mechanism for Briciclib Sodium

The synthesis of Briciclib Sodium follows a multi-step pathway involving benzyl bromide formation, sulfoxidation, Knovenagel condensation, and phosphate esterification. The mechanism begins with the conversion of 4-methoxy-3-nitrobenzyl alcohol to the corresponding benzyl bromide using phosphorous tribromide at temperatures ranging from 40-100°C [8] [9].

The benzyl bromide intermediate undergoes nucleophilic substitution with mercaptoacetic acid in the presence of sodium hydroxide in methanol to form benzylthioacetic acid in quantitative yields. This reaction proceeds through a straightforward nucleophilic displacement mechanism where the mercaptoacetate anion attacks the electrophilic benzyl carbon, displacing bromide [8].

Subsequent oxidation of the benzylthioacetic acid occurs using 30% hydrogen peroxide in glacial acetic acid, converting the sulfide to sulfone functionality. This oxidation follows a two-step mechanism involving initial formation of sulfoxide intermediate, followed by further oxidation to the sulfone. Temperature control at 40-60°C and pH maintenance between 3-4 are critical to prevent over-oxidation and ensure selective sulfone formation [8] [10].

The key Knovenagel condensation step involves the reaction between benzylsulfonylacetic acid and 2,4,6-trimethoxybenzaldehyde. This condensation follows a classical mechanism involving enolate formation, nucleophilic addition to the aldehyde carbonyl, and subsequent dehydration to form the (E)-styryl double bond [11] [12]. The reaction is catalyzed by benzylamine in acetic acid under reflux conditions for 2-8 hours, with water removal being essential for driving the reaction to completion.

The final phosphorylation step involves treatment of the phenolic hydroxyl group with phosphorylating agents to form the phosphate ester prodrug. This reaction typically employs specialized phosphorylating reagents under controlled conditions to achieve selective esterification [13] [14].

Critical Reaction Parameters in Phosphate Esterification

Phosphate esterification represents the most technically challenging step in Briciclib synthesis, requiring precise control of reaction parameters to achieve selective mono- or diesterification. The process typically employs triethyl orthoacetate as the phosphorylating agent, with the stoichiometry carefully controlled to prevent unwanted polyesterification [10] [13].

Temperature control is paramount in phosphate esterification reactions. Studies demonstrate that selective monoesterification occurs optimally at 30°C, while diesterification requires elevated temperatures of 90°C. At intermediate temperatures (50-80°C), mixtures of mono- and diesters are formed, necessitating careful temperature control to achieve the desired selectivity [10]. The reaction mechanism proceeds through initial formation of phosphoryl intermediates, followed by nucleophilic attack by the phenolic substrate.

The quantity of orthoacetate reagent significantly influences reaction outcomes. For laboratory-scale synthesis, 15 equivalents of triethyl orthoacetate are recommended for monoesterification, while 30 equivalents are required for complete diesterification [10]. Industrial-scale processes must balance reagent costs against reaction efficiency, often employing excess reagent with recovery and recycling systems.

Reaction atmosphere control is critical, with nitrogen blanketing required to prevent oxidative degradation of sensitive intermediates. Moisture exclusion is equally important, as water competes with the phenolic substrate for the phosphorylating agent, reducing overall efficiency [10] [9]. The reaction mixture should maintain anhydrous conditions throughout the esterification process.

Process monitoring employs phosphorus-31 nuclear magnetic resonance spectroscopy to track conversion and product distribution in real-time. This analytical approach enables precise endpoint determination and quality control during synthesis [10]. Thin-layer chromatography provides complementary monitoring capabilities for routine process control.

The phosphate esterification step requires specialized equipment capable of maintaining precise temperature control and inert atmosphere conditions. Heat transfer considerations become critical at industrial scale, necessitating appropriate reactor design and temperature control systems [9] [15].

Industrial-Scale Purification Techniques and Quality Control

Industrial-scale purification of Briciclib employs a multi-stage approach combining chromatographic separation, crystallization, and advanced analytical quality control methods. The primary purification technique utilizes silica gel column chromatography with gradient elution systems optimized for large-scale operations [16] [17].

Column chromatographic purification begins with crude product dissolution in appropriate solvent systems, typically employing dichloromethane-methanol gradients. The stationary phase selection focuses on high-capacity silica gel materials capable of handling kilogram quantities while maintaining resolution. Industrial columns incorporate automated loading, washing, and elution protocols to ensure consistent purification outcomes [16] [17].

Solvent selection for purification prioritizes green chemistry principles while maintaining separation efficiency. Recovery and recycling systems capture valuable solvents, reducing environmental impact and operating costs. Distillation units integrated with purification systems enable solvent reuse with appropriate quality controls [18] [16].

Crystallization techniques provide final product purification and particle size control. The process employs controlled cooling and seeding protocols to achieve desired crystal morphology and size distribution. Solvent selection for crystallization considers both purification efficiency and downstream processing requirements [15] [19].

Quality control protocols encompass comprehensive analytical testing throughout the purification process. High-performance liquid chromatography with ultraviolet detection confirms product purity exceeding 98% by area, while liquid chromatography-mass spectrometry identifies and quantifies impurities below 0.5% individual limits [20] [21]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment.

Residual solvent analysis employs gas chromatography-mass spectrometry headspace techniques to ensure compliance with International Council for Harmonisation Q3C Class 2 limits. Heavy metals testing utilizes inductively coupled plasma-mass spectrometry to verify compliance with United States Pharmacopeia Chapter 232 requirements [20] [21].

Phosphate content verification employs phosphorus-31 nuclear magnetic resonance quantification to confirm stoichiometric equivalence in the final product. This analysis ensures proper prodrug functionality and bioavailability characteristics [10] [13].

Microbiological quality assessment follows United States Pharmacopeia microbial limits testing protocols, targeting total aerobic counts below 100 colony-forming units per gram. Environmental monitoring and bioburden control throughout manufacturing ensure compliance with pharmaceutical quality standards [20] [21].

Stability testing protocols include forced degradation studies under various stress conditions to establish shelf life specifications. These studies typically demonstrate 2-3 year stability under appropriate storage conditions, supporting commercial distribution requirements [20] [21].

Process analytical technology integration enables real-time monitoring of critical quality attributes during purification. Near-infrared spectroscopy and inline analytical systems provide continuous quality assessment, reducing batch testing requirements and improving process efficiency [22] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

474.07495510 g/mol

Monoisotopic Mass

474.07495510 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WG93X96336

Pharmacology

Briciclib is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Translation factor
EIF4E [HSA:1977] [KO:K03259]

Other CAS

865783-99-9

Wikipedia

Briciclib

Dates

Modify: 2023-08-15
1. Prasad A, Shrivastava A, Papadopoulos E, Kuzontkoski PM, Reddy MV, Gillum AM,  Kumar R, Reddy EP, Groopman JE. Combined administration of rituximab and on 013105 induces apoptosis in mantle cell lymphoma cells and reduces tumor burden in a mouse model of mantle cell lymphoma. Clin Cancer Res. 2013 Jan 1;19(1):85-95. doi: 10.1158/1078-0432.CCR-12-1425. Epub 2012 Nov 1. PubMed PMID: 23124440.

Explore Compound Types